tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate: is a specialized chemical compound prominently used in various scientific disciplines such as chemistry, biology, and medicine. Its unique structure allows it to participate in a range of chemical reactions and exhibit distinct properties that are valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate often involves a multi-step process. The primary steps include:
Starting with the preparation of 3-methylpyrrolidine.
Functionalization of the compound to introduce the aminomethyl group.
Incorporation of the tert-butyl ester at the carboxylate position.
Utilization of reagents such as tert-butyl chloroformate for the ester formation. Industrial Production Methods : On an industrial scale, this compound is produced using automated reactors with precise control over temperature and pH to ensure high yield and purity. Scale-up processes involve optimization of each step to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate undergoes a variety of reactions:
Oxidation and Reduction: : These reactions can modify the functional groups, impacting the reactivity of the compound.
Substitution: : The aminomethyl group can participate in nucleophilic substitution reactions. Common Reagents and Conditions : Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction respectively. Substitution reactions might involve reagents like halogenating agents or bases. Major Products : The resulting products depend on the reaction type, often forming derivatives with altered functional groups or enhanced reactivity for further applications.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of pharmaceuticals and agrochemicals. Biology : It plays a role in biochemical research, particularly in the study of enzyme interactions and cellular mechanisms. Medicine : Potential therapeutic applications include acting as a precursor for drugs targeting specific enzymes or receptors. Industry : Utilized in the manufacture of polymers and specialty chemicals, contributing to advancements in materials science.
Mechanism of Action
The mechanism by which tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate exerts its effects involves interactions at the molecular level:
Molecular Targets: : It interacts with specific enzymes or receptors, influencing their activity.
Pathways Involved: : The compound can alter signaling pathways, impacting cellular processes and functions.
Comparison with Similar Compounds
When compared to other compounds with similar structures, tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate stands out due to:
Unique Structural Features: : The specific configuration and functional groups provide distinct reactivity and binding properties.
Similar Compounds: : Analogous compounds might include other substituted pyrrolidines or aminomethyl derivatives, each with varying degrees of similarity and divergence in their applications and reactivities.
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Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNDQGUYWSBCD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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